(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide
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Overview
Description
The compound is a complex organic molecule that contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has a dimethylamino group, a methoxy group, and a fluorophenyl group attached to it. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the dimethylamino and methoxy groups, and the fluorophenyl group would all contribute to its overall structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazine ring might participate in reactions with nucleophiles or electrophiles, and the dimethylamino group could be involved in acid-base reactions .
Scientific Research Applications
Recognition and Sensing Applications
One study describes the use of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer aggregates for the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This ability highlights its potential in chemical separation and sensing applications (Sawada et al., 2000).
Biocompatible Macromolecular Luminogens
Research into nonaromatic biocompatible macromolecular luminogens incorporates similar chemical structures for the sensitive detection and removal of metal ions like Fe(III) and Cu(II). These studies provide a foundation for developing novel sensing materials and highlight the versatility of these compounds in environmental and biological applications (Dutta et al., 2020).
Photoinitiator and Copolymerization Research
Another area of application includes the use of triazine derivatives as photoinitiators or co-initiators for the polymerization of acrylate monomers. This research underscores the potential of these compounds in developing new materials with controlled polymerization properties for coatings, adhesives, and other polymer-based applications (Kabatc et al., 2011).
Bioassay and Bioactivity of Polymer Carriers
Additionally, the exploration of polymeric materials as carriers for active compounds, such as anticancer drugs, involves the incorporation of triazine and acrylamide derivatives. These studies highlight the potential of using these compounds in the design of drug delivery systems that offer controlled release and targeted therapeutic effects (Helaly et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-22(2)15-19-13(20-16(21-15)24-3)10-18-14(23)9-8-11-6-4-5-7-12(11)17/h4-9H,10H2,1-3H3,(H,18,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFLYHILFLULOM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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